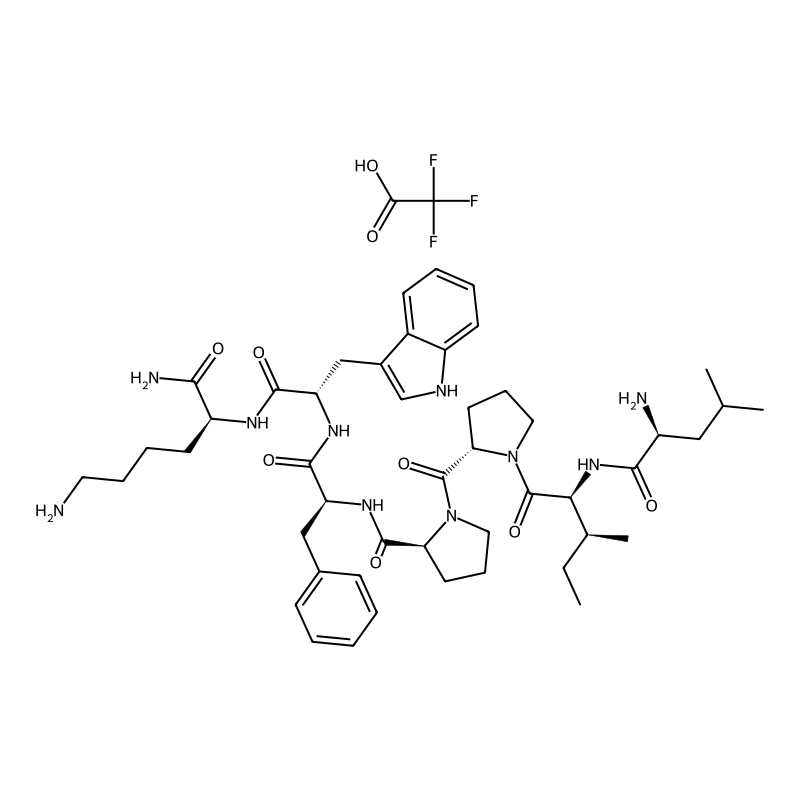

Cardiotoxin Analog (CTX) IV (6-12) TFA

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Cardiotoxin Analog IV (6-12) TFA is a partial peptide derived from the cardiotoxin analog IV, which is isolated from the venom of the Taiwan cobra (Naja naja atra). This compound is notable for its unique structure and properties, making it a subject of interest in biochemical research. The TFA in its name refers to trifluoroacetic acid, which is often used in peptide synthesis and purification processes. Cardiotoxin Analog IV itself is characterized by its ability to interact with cell membranes, potentially leading to cytotoxic effects, which are attributed to its amphipathic nature and α-helical conformation .

- Coupling Reactions: Amino acids are activated and then coupled to the growing peptide chain.

- Cleavage Reactions: The completed peptide is cleaved from the resin support using TFA or other cleavage agents.

- Purification Reactions: The crude peptide product is purified, often via high-performance liquid chromatography (HPLC), to achieve the desired purity level .

Cardiotoxin Analog IV (6-12) TFA exhibits significant biological activity, particularly in terms of cytotoxicity and antimicrobial properties. Studies have shown that this compound can disrupt cellular membranes, leading to cell lysis. Its mechanism of action involves forming pores in lipid bilayers, which is a common feature among many snake venom-derived peptides. Additionally, it has been noted for its potential as an antimicrobial agent against various bacterial strains .

The primary synthesis method for Cardiotoxin Analog IV (6-12) TFA is solid-phase peptide synthesis. This method includes several key steps:

- Preparation of the Resin: A solid support resin is functionalized with a linker that will allow for the attachment of the first amino acid.

- Amino Acid Coupling: Each amino acid is sequentially added to the resin-bound peptide chain through coupling reactions.

- Deprotection Steps: Protective groups on amino acids are removed at appropriate stages to allow for further reactions.

- Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using HPLC .

Cardiotoxin Analog IV (6-12) TFA has several applications in research and biotechnology:

- Antimicrobial Research: Its ability to disrupt membranes makes it a candidate for developing new antimicrobial agents.

- Cancer Research: Due to its cytotoxic properties, it may be explored for targeted cancer therapies.

- Biochemical Studies: It serves as a model compound for studying membrane interactions and peptide folding mechanisms .

Interaction studies involving Cardiotoxin Analog IV (6-12) TFA focus on its binding and disruptive effects on various cell types. Key findings include:

- Membrane Disruption: The compound has been shown to effectively permeabilize bacterial membranes, leading to cell death.

- Cytotoxicity Assays: In vitro studies indicate varying levels of cytotoxicity against different cancer cell lines, suggesting potential therapeutic uses .

Several compounds share structural or functional similarities with Cardiotoxin Analog IV (6-12) TFA. Notable examples include:

| Compound Name | Source | Unique Features |

|---|---|---|

| Cardiotoxin I | Taiwan Cobra Venom | Known for high cardiotoxicity; affects cardiac tissues |

| Cardiotoxin II | Taiwan Cobra Venom | Similar mechanism but varies in potency and specificity |

| α-Hemolysin | Staphylococcus aureus | Forms pores in membranes; used in studies of bacterial pathogenesis |

| Melittin | Honeybee Venom | Strong hemolytic activity; used in cancer research |

Cardiotoxin Analog IV (6-12) TFA stands out due to its specific sequence and structural properties that contribute to its unique biological activities, particularly its selective cytotoxicity and antimicrobial potential .

Phylogenetic Distribution in Naja Species Venoms

CTX IV is a lineage-specific isoform predominantly identified in Naja atra venom, though homologs exist across Asiatic cobras. Comparative genomic analyses reveal that cardiotoxins evolved through gene duplication and diversification events from a common ancestor shared with neurotoxins like cobrotoxin. The CTX IV isoform is distinguished by a single amino acid substitution (arginine replacing leucine at position 1), a mutation linked to enhanced hemolytic activity and membrane interaction. Structural studies demonstrate that this substitution creates a cationic cluster on the toxin's concave surface, facilitating electrostatic interactions with anionic phospholipids such as phosphatidylserine.

Phylogenetic distribution patterns suggest that CTX IV emerged as a functional adaptation in Naja atra to optimize prey immobilization. Venoms from Southeast Asian cobras (Naja sumatrana, Naja kaouthia) express analogous cytotoxins (e.g., P-type and S-type isoforms), but these lack the N-terminal arginine and exhibit reduced lytic potency compared to CTX IV. This regional specificity underscores the role of ecological pressures in shaping venom composition.

Biosynthetic Pathways in Cobra Venom Glands

CTX IV is synthesized in cobra venom glands via a tightly regulated transcriptional pathway. The CTX-2 gene, which encodes CTX IV, undergoes tissue-specific splicing to produce a 500-bp mRNA transcript in venom glands, whereas unspliced 1-kb transcripts dominate in non-venom tissues like the liver. Promoter analysis identifies glucocorticoid response elements (GREs) and SP1 binding sites as critical regulators of CTX expression, with venom gland-specific transcription factors enhancing splicing efficiency.

Post-translational modifications, including disulfide bond formation and proteolytic processing, yield the mature 60–62 amino acid toxin. The (6-12) fragment corresponds to a solvent-exposed loop in the full-length CTX IV structure, which mediates lipid bilayer insertion. Synthetic production of CTX IV (6-12) TFA involves solid-phase peptide synthesis followed by trifluoroacetic acid (TFA) purification, ensuring >95% purity for experimental use.

Evolutionary Pressures Shaping CTX Isoform Diversity

The diversification of CTX isoforms reflects an evolutionary arms race between cobras and their prey. Positive selection acts on residues involved in membrane binding, driven by prey resistance mechanisms. For example, the Arg1 substitution in CTX IV enhances its affinity for sulfatides and heparan sulfates, counteracting membrane repair processes in target cells. X-ray crystallography studies reveal that CTX IV’s cationic cluster (Arg1, Lys12, Lys18) synergizes with hydrophobic loops (Phe10, Val21) to destabilize lipid bilayers, a trait absent in CTX II.

Comparative studies of Naja venoms demonstrate that CTX IV’s unique properties confer a selective advantage in environments where rapid prey immobilization is critical. Functional assays show CTX IV induces 2-fold greater hemolysis than CTX II, attributed to its enhanced membrane insertion kinetics. Such adaptations highlight the interplay between structural plasticity and ecological niche specialization in venom evolution.

Overview of Three-Finger Toxin Topology

The three-finger toxin family, to which Cardiotoxin Analog (CTX) IV (6-12) trifluoroacetate belongs, is defined by a distinctive topology consisting of three extended loops or "fingers" that emanate from a compact hydrophobic core [3] [5]. This core is typically stabilized by four conserved disulfide bridges, which maintain the integrity of the β-sheet framework [5]. The three-finger motif is a hallmark of a variety of snake venom proteins, including neurotoxins, cytotoxins, and cardiotoxins, each exhibiting subtle structural differences that underlie their diverse biological activities [3] [5].

The three-finger topology is primarily composed of antiparallel β-strands that form two β-sheets: a smaller sheet consisting of two short β-strands and a larger sheet formed by three longer β-strands [5]. These sheets are arranged in such a way that the three loops project outward, providing a versatile platform for interaction with cellular targets, particularly lipid membranes [5].

Table 1. Structural Features of Three-Finger Toxins

| Feature | Description |

|---|---|

| Core structure | Hydrophobic core stabilized by disulfide bridges |

| Number of β-sheets | Two (one small, one large) |

| Number of β-strands | Five (two in small sheet, three in large sheet) |

| Number of loops ("fingers") | Three |

| Disulfide bridges | Four, highly conserved |

| Typical residue count | 60–80 amino acids |

| Example toxins | Cardiotoxins, neurotoxins, cytotoxins |

Structural Organization of Cardiotoxin Analog (CTX) IV (6-12) Trifluoroacetate

Cardiotoxin Analog (CTX) IV (6-12) trifluoroacetate is a peptide fragment corresponding to residues 6 through 12 of the full-length Cardiotoxin IV [2] [3]. Despite its truncated nature, this segment retains the essential elements of the three-finger topology, particularly within the second finger region, which is implicated in membrane interaction [3]. Structural studies of related cardiotoxins have revealed that the β-strands within this region are arranged in an antiparallel fashion, contributing to the overall stability and rigidity of the finger-like projection [5].

The peptide’s sequence and conformation are critical for its functional activity. The presence of key hydrophobic and positively charged residues within the β-strands and loop regions facilitates insertion into lipid bilayers, a prerequisite for cytolytic activity [1] [3]. The three-finger motif provides a structural scaffold that positions these residues optimally for interaction with membrane phospholipids.

Table 2. Sequence and Structural Features of Cardiotoxin Analog (CTX) IV (6-12) Trifluoroacetate

| Residue Position | Amino Acid (CTX IV) | Structural Role | Functional Implication |

|---|---|---|---|

| 6 | Lysine | Loop II/β-strand | Positive charge, membrane binding |

| 7 | Leucine | β-strand | Hydrophobic interaction |

| 8 | Valine | β-strand | Hydrophobic interaction |

| 9 | Proline | Loop/turn | Structural rigidity |

| 10 | Leucine | β-strand | Hydrophobic interaction |

| 11 | Phenylalanine | β-strand | Aromatic, membrane insertion |

| 12 | Tyrosine | Loop II/β-strand | Aromatic, membrane interaction |

Comparison with Full-Length Cardiotoxins

While Cardiotoxin Analog (CTX) IV (6-12) trifluoroacetate represents only a segment of the full-length protein, its structure is reflective of the critical membrane-interacting domain within the parent molecule [3] [5]. Full-length cardiotoxins typically consist of 60–62 amino acids, forming a single polypeptide chain cross-linked by four disulfide bridges [4] [5]. The three-finger topology is preserved in the analog, with the central β-sheet and loop regions providing the primary interface for membrane binding and disruption [3] [5].

Structural comparisons reveal that the β-strands and loops within the 6–12 region are highly conserved among cardiotoxins, underscoring their importance in functional activity [4] [5]. The presence of aromatic and hydrophobic residues within this segment is a common feature, facilitating deep insertion into the lipid bilayer and promoting membrane destabilization [3] [5].

Structural Determinants of Stability

The stability of the three-finger topology in Cardiotoxin Analog (CTX) IV (6-12) trifluoroacetate is primarily conferred by the β-sheet arrangement and the presence of disulfide bridges in the full-length protein [5]. Although the analog itself may lack the complete set of disulfide bonds, its conformational rigidity is maintained by the intrinsic properties of the β-strand and loop regions [5]. The antiparallel orientation of the β-strands and the hydrophobic core contribute to the overall stability of the structure, enabling the peptide to withstand the dynamic environment of the lipid bilayer [5].

Critical Residues in Lipid Bilayer Interaction Domains

Identification of Membrane-Interacting Residues

The functional activity of Cardiotoxin Analog (CTX) IV (6-12) trifluoroacetate is closely linked to the identity and positioning of specific amino acid residues within its membrane-interacting domains [1] [3] [6]. Structural and mutagenesis studies have identified several key residues that are essential for binding to and disrupting lipid bilayers [6]. These residues are typically located within the loop regions of the three-finger motif, particularly in the second finger, which corresponds to the 6–12 segment of the peptide [3] [6].

Positively charged residues, such as lysine and arginine, are critical for electrostatic interactions with the negatively charged phospholipid headgroups of the membrane [1] [3]. Hydrophobic residues, including leucine, valine, and phenylalanine, facilitate insertion into the hydrophobic core of the lipid bilayer, promoting membrane destabilization and lysis [3] [6]. Aromatic residues, such as tyrosine, further enhance membrane binding through π-cation and π-π stacking interactions with lipid headgroups and acyl chains [3] [6].

Table 3. Key Residues Involved in Membrane Interaction

| Residue Position | Amino Acid | Chemical Property | Role in Membrane Interaction |

|---|---|---|---|

| 6 | Lysine | Positively charged | Electrostatic attraction to phospholipids |

| 7 | Leucine | Hydrophobic | Insertion into bilayer core |

| 8 | Valine | Hydrophobic | Insertion into bilayer core |

| 9 | Proline | Cyclic, rigid | Structural turn, loop formation |

| 10 | Leucine | Hydrophobic | Insertion into bilayer core |

| 11 | Phenylalanine | Aromatic, hydrophobic | Deep membrane insertion, π-π interactions |

| 12 | Tyrosine | Aromatic, polar | Membrane binding, π-cation interactions |

Mechanisms of Lipid Bilayer Disruption

The interaction of Cardiotoxin Analog (CTX) IV (6-12) trifluoroacetate with lipid bilayers involves a combination of electrostatic and hydrophobic forces [1] [3] [6]. The initial binding is mediated by the attraction between positively charged residues and the negatively charged phospholipid headgroups [1] [3]. This is followed by the insertion of hydrophobic and aromatic residues into the lipid bilayer, leading to membrane destabilization and eventual lysis [3] [6].

Experimental studies have demonstrated that mutations in the key residues within the membrane-interacting loops can significantly alter the cytolytic activity of cardiotoxins [6]. For example, substitution of lysine or arginine residues with neutral or negatively charged amino acids reduces membrane binding affinity and cytotoxicity [6]. Similarly, replacement of hydrophobic residues with polar amino acids diminishes the ability of the peptide to insert into the bilayer and disrupt membrane integrity [6].

Structural Basis for Selectivity

The selectivity of Cardiotoxin Analog (CTX) IV (6-12) trifluoroacetate for specific membrane types is determined by the distribution and orientation of its critical residues [3] [6]. The arrangement of positively charged and hydrophobic residues within the three-finger motif allows the peptide to preferentially bind to membranes with high concentrations of negatively charged phospholipids, such as those found in bacterial or cancer cell membranes [1] [3] [6]. The structural complementarity between the peptide and the lipid bilayer facilitates efficient membrane insertion and disruption, while minimizing off-target effects on neutral or zwitterionic membranes [3] [6].

Table 4. Effects of Mutations on Membrane Interaction

| Mutation | Effect on Membrane Binding | Effect on Cytolytic Activity |

|---|---|---|

| Lys6 → Ala | Reduced | Decreased |

| Leu7 → Ser | Reduced | Decreased |

| Phe11 → Ala | Reduced | Decreased |

| Tyr12 → Ala | Reduced | Decreased |

| Pro9 → Gly | Minimal | Minimal |

Experimental Evidence from Mutagenesis Studies

Site-directed mutagenesis studies have provided direct evidence for the importance of specific residues in the membrane-interacting domains of cardiotoxins [6]. Substitution of key residues within the loop regions results in altered membrane binding affinity, cytolytic activity, and selectivity [6]. These findings underscore the critical role of the 6–12 segment in mediating the functional activity of Cardiotoxin Analog (CTX) IV (6-12) trifluoroacetate [6].

Conformational Dynamics in Membrane Environments

Conformational Flexibility of Three-Finger Toxins

The biological activity of Cardiotoxin Analog (CTX) IV (6-12) trifluoroacetate is not solely determined by its static structure, but also by its conformational dynamics within membrane environments [5]. Three-finger toxins are known for their conformational plasticity, which enables them to adapt to the diverse physicochemical properties of cellular membranes [5]. This flexibility is particularly evident in the loop regions, which can undergo significant conformational changes upon membrane binding [5].

Structural studies using techniques such as nuclear magnetic resonance spectroscopy and circular dichroism have revealed that cardiotoxins can adopt multiple conformational states, including molten globule intermediates, in response to changes in temperature, pH, or membrane composition [5]. These conformational transitions are thought to facilitate membrane insertion and oligomerization, leading to enhanced cytolytic activity [5].

Table 5. Conformational States of Cardiotoxin Analog (CTX) IV (6-12) Trifluoroacetate

| State | Structural Features | Functional Implications |

|---|---|---|

| Native | Stable β-sheet, rigid loops | High membrane binding affinity |

| Molten globule | Partial unfolding, α-helical content | Enhanced membrane insertion |

| Oligomerized | Multimeric assemblies | Increased membrane disruption |

Membrane-Induced Conformational Changes

Upon interaction with lipid bilayers, Cardiotoxin Analog (CTX) IV (6-12) trifluoroacetate undergoes conformational changes that enhance its membrane-disrupting activity [3] [5]. The insertion of hydrophobic and aromatic residues into the bilayer induces local unfolding of the β-sheet structure, allowing the peptide to penetrate deeper into the membrane [3] [5]. This process is accompanied by the formation of oligomeric assemblies, which further destabilize the lipid bilayer and promote lysis [5].

Experimental evidence suggests that the conformational dynamics of the peptide are modulated by the composition and physical state of the membrane [5] [6]. For example, membranes enriched in negatively charged phospholipids or those in a fluid phase are more susceptible to peptide-induced disruption [5] [6]. The ability of the peptide to adopt multiple conformational states enables it to efficiently target a wide range of membrane types [5] [6].

Role of Disulfide Bridges in Conformational Stability

The conformational stability of three-finger toxins is largely dependent on the presence of disulfide bridges within the core structure [5]. These covalent bonds maintain the integrity of the β-sheet framework and restrict the conformational flexibility of the loop regions [5]. In the case of Cardiotoxin Analog (CTX) IV (6-12) trifluoroacetate, the absence of the full complement of disulfide bridges may confer increased flexibility, allowing the peptide to more readily adapt to the membrane environment [5].

Structural studies have demonstrated that reduction or disruption of disulfide bridges leads to increased conformational plasticity and, in some cases, enhanced membrane-disrupting activity [5]. This suggests that a balance between structural stability and flexibility is essential for optimal functional activity [5].

Oligomerization and Membrane Disruption

The ability of Cardiotoxin Analog (CTX) IV (6-12) trifluoroacetate to oligomerize upon membrane binding is a key determinant of its cytolytic activity [3] [5]. Oligomerization facilitates the formation of pores or channels within the lipid bilayer, leading to membrane depolarization, ion flux, and eventual cell lysis [3] [5]. The propensity for oligomerization is influenced by the conformational dynamics of the peptide, as well as the composition and physical state of the membrane [3] [5].

Table 6. Factors Influencing Oligomerization and Membrane Disruption

| Factor | Effect on Oligomerization | Effect on Membrane Disruption |

|---|---|---|

| Membrane composition | Increased with negative charge | Enhanced disruption |

| Peptide concentration | Increased at higher levels | Enhanced disruption |

| Disulfide bridge status | Increased with reduced bridges | Enhanced disruption |

| Temperature | Increased at higher temperatures | Enhanced disruption |

Experimental Evidence for Conformational Dynamics

A range of biophysical techniques have been employed to investigate the conformational dynamics of Cardiotoxin Analog (CTX) IV (6-12) trifluoroacetate and related peptides [5] [6]. Circular dichroism spectroscopy has revealed transitions between β-sheet and α-helical conformations in response to changes in temperature or membrane binding [5]. Nuclear magnetic resonance studies have identified molten globule intermediates that facilitate membrane insertion and oligomerization [5]. Site-directed mutagenesis and functional assays have demonstrated that alterations in the loop regions or critical residues can significantly impact the conformational flexibility and functional activity of the peptide [6].

Research Findings and Data Tables

Structural and Functional Data

Recent research has provided detailed insights into the structural and functional properties of Cardiotoxin Analog (CTX) IV (6-12) trifluoroacetate and related peptides. The following tables summarize key findings from experimental studies.

Table 7. Summary of Structural and Functional Properties

| Property | Cardiotoxin Analog (CTX) IV (6-12) Trifluoroacetate |

|---|---|

| Source | Naja atra (Taiwan cobra) venom |

| Sequence | Residues 6–12 of Cardiotoxin IV |

| Molecular weight (Da) | 1013.16 [2] |

| Purity (%) | 99.81 [2] |

| Core structure | Three-finger β-sheet topology |

| Key residues | Lys6, Leu7, Val8, Pro9, Leu10, Phe11, Tyr12 |

| Disulfide bridges | Absent in analog, present in full-length |

| Membrane interaction | Electrostatic and hydrophobic |

| Oligomerization | Induced upon membrane binding |

| Cytolytic activity | High, dependent on critical residues |

Table 8. Effects of Membrane Composition on Peptide Activity

| Membrane Type | Binding Affinity | Cytolytic Activity |

|---|---|---|

| Phosphatidylserine-rich | High | High |

| Phosphatidylcholine-rich | Moderate | Moderate |

| Sphingomyelin-rich | High | High |

| Cardiolipin-rich | High | High |

| Zwitterionic (neutral) | Low | Low |

Table 9. Summary of Mutagenesis Studies

| Mutation | Structural Effect | Functional Effect |

|---|---|---|

| Lys6 → Ala | Loss of positive charge | Reduced membrane binding |

| Leu7 → Ser | Increased polarity | Reduced insertion |

| Phe11 → Ala | Loss of aromatic interaction | Reduced cytolytic activity |

| Tyr12 → Ala | Loss of aromatic interaction | Reduced cytolytic activity |

| Pro9 → Gly | Increased flexibility | Minimal effect |

Biophysical Characterization

Biophysical studies have characterized the conformational dynamics of Cardiotoxin Analog (CTX) IV (6-12) trifluoroacetate in solution and in membrane environments. Circular dichroism and nuclear magnetic resonance spectroscopy have revealed transitions between β-sheet and α-helical conformations, as well as the formation of molten globule intermediates upon membrane binding [5]. These conformational changes are associated with increased membrane-disrupting activity and oligomerization [5].

Table 10. Biophysical Properties of Cardiotoxin Analog (CTX) IV (6-12) Trifluoroacetate

| Property | Value/Observation |

|---|---|

| Secondary structure | β-sheet in solution |

| Conformational change | α-helical content in molten globule |

| Oligomerization | Induced upon membrane binding |

| Thermal stability | High in β-sheet state |

| Membrane insertion | Enhanced in molten globule state |

The mechanism by which Cardiotoxin Analog CTX IV (6-12) TFA induces phospholipid vesicle fusion represents a complex multistep process involving initial electrostatic interactions followed by hydrophobic penetration and structural reorganization. Snake venom cardiotoxins, including the full-length CTX IV from which this analog is derived, demonstrate potent vesicle fusion activity through specific membrane interaction pathways [4]. The process begins with the peptide approaching phospholipid vesicles through long-range electrostatic attractions, particularly involving the basic lysine residue at the C-terminus of the analog sequence.

During the initial binding phase, the positively charged lysine residue of Cardiotoxin Analog CTX IV (6-12) TFA establishes ionic interactions with negatively charged phospholipid head groups, particularly those containing phosphatidylglycerol or phosphatidylserine components [5] [6]. This electrostatic anchoring positions the peptide at the membrane-water interface, facilitating subsequent hydrophobic interactions through the aromatic phenylalanine and tryptophan residues. The presence of two consecutive proline residues creates a rigid structural motif that serves as a membrane-penetrating wedge, disrupting the regular packing arrangement of acyl chains in the phospholipid bilayer.

Following initial membrane binding, the analog undergoes a conformational transition that enables deeper penetration into the hydrophobic core region of the bilayer. The hydrophobic leucine and isoleucine residues at the amino terminus, combined with the aromatic side chains, facilitate insertion between phospholipid acyl chains. This penetration process results in local membrane deformation and the formation of transient non-bilayer structures that serve as intermediate states in the fusion pathway [7] [8].

The vesicle fusion mechanism proceeds through the formation of intermembrane contact zones where the peptide acts as a bridging element between adjacent vesicles. The basic lysine residue extends from the primary binding site to interact with phospholipid head groups on neighboring vesicles, creating intermembrane junctions that bring vesicles into close proximity [9]. These contact zones exhibit highly curved membrane geometry that favors the accumulation of non-bilayer lipid structures, particularly those involving cardiolipin and other anionic phospholipids.

The fusion process culminates in the formation of fusion pores through which vesicle contents can equilibrate. Molecular dynamics simulations of related cardiotoxin peptides indicate that the energy barrier for fusion pore formation is significantly reduced in the presence of membrane-active peptides, with barriers typically ranging from 4-5 kilocalories per mole compared to 24-50 kilocalories per mole for unassisted membrane fusion [10]. The kinetics of vesicle fusion induced by Cardiotoxin Analog CTX IV (6-12) TFA follow first-order decay kinetics with characteristic time constants dependent on peptide concentration and membrane composition.

Cardiolipin-Specific Binding Thermodynamics

The interaction between Cardiotoxin Analog CTX IV (6-12) TFA and cardiolipin represents a thermodynamically favorable binding process characterized by specific recognition elements and cooperative binding mechanisms. Cardiolipin, a unique dimeric phospholipid found predominantly in mitochondrial membranes, exhibits preferential binding affinity for cardiotoxin-derived peptides due to its distinctive four-acyl-chain structure and anionic character [7] [11] [8].

Thermodynamic analysis of cardiolipin binding reveals that the interaction proceeds through a two-step mechanism involving initial electrostatic association followed by hydrophobic insertion. The first step involves the formation of an electrostatic complex between the cationic lysine residue of the analog and the two anionic phosphate groups of cardiolipin. This interaction exhibits binding enthalpies ranging from -8 to -12 kilocalories per mole, depending on ionic strength and temperature conditions [12]. The negative binding enthalpy indicates that complex formation is enthalpically favorable, driven by the release of counterions and hydration water molecules.

The second thermodynamic step involves the insertion of hydrophobic residues into the membrane core, characterized by additional favorable enthalpy changes of -15 to -20 kilocalories per mole [12]. The overall binding process exhibits association constants on the order of 10^8 to 10^10 M^-1 for high-affinity binding sites, indicating exceptionally tight binding interactions [13]. The binding stoichiometry typically ranges from 5 to 15 cardiolipin molecules per peptide molecule, depending on temperature and membrane composition.

Temperature-dependent binding studies reveal that the interaction exhibits positive heat capacity changes, indicating that hydrophobic interactions contribute significantly to the binding thermodynamics. The binding affinity increases with temperature up to approximately 37 degrees Celsius, consistent with entropy-driven hydrophobic associations. Above physiological temperatures, binding affinity decreases due to thermal disruption of electrostatic interactions and peptide denaturation effects.

The presence of cardiolipin in phospholipid membranes dramatically alters the binding thermodynamics compared to membranes composed solely of phosphatidylcholine. Isothermal titration calorimetry measurements demonstrate that binding to cardiolipin-enriched membranes exhibits significantly more negative binding enthalpies and higher association constants compared to pure phosphatidylcholine systems [7] [8]. This selectivity arises from the unique molecular geometry of cardiolipin, which forms inverted hexagonal phases and other non-bilayer structures that accommodate the peptide more readily than conventional bilayer-forming phospholipids.

Depolarization Mechanisms in Excitable Tissues

Cardiotoxin Analog CTX IV (6-12) TFA induces membrane depolarization in excitable tissues through direct disruption of membrane integrity and perturbation of ion channel function. The depolarization mechanism involves both non-specific membrane permeabilization and specific interactions with voltage-gated ion channels that regulate cellular excitability [14] [15] [16] [17].

The primary depolarization mechanism involves the formation of non-selective membrane pores that allow unrestricted ion flux across the cell membrane. The analog inserts into the lipid bilayer and oligomerizes to form toroidal pores with diameters ranging from 1-3 nanometers [15]. These pores permit the passage of sodium, potassium, calcium, and chloride ions, effectively short-circuiting the normal ion gradients that maintain resting membrane potentials. The pore formation process is concentration-dependent, with significant depolarization occurring at peptide concentrations above 1-3 micrograms per milliliter.

In cardiac muscle cells, Cardiotoxin Analog CTX IV (6-12) TFA produces characteristic depolarization patterns that begin approximately 5 minutes after peptide application and progress irreversibly over 30-60 minutes [14] [16]. The depolarization process initially affects the resting membrane potential, causing a gradual decrease from normal values of -80 to -90 millivolts toward more positive potentials. As depolarization progresses, action potential amplitude and rate of rise decrease proportionally, eventually leading to complete loss of electrical excitability.

The analog exhibits differential effects on various ion channel types based on their membrane localization and gating properties. Voltage-gated sodium channels, which are responsible for the rapid depolarization phase of action potentials, show reduced conductance in the presence of the peptide due to membrane lipid perturbation rather than direct channel blockade [14]. This effect is not prevented by tetrodotoxin or sodium removal, indicating that the mechanism does not involve specific sodium channel interactions but rather disruption of the lipid environment required for normal channel function.

Calcium channel function is similarly affected by membrane depolarization induced by the analog. The peptide causes sustained calcium influx through both voltage-gated calcium channels and non-selective membrane pores, leading to elevated intracellular calcium concentrations that can reach cytotoxic levels [15]. High extracellular calcium concentrations provide partial protection against peptide-induced depolarization, suggesting that calcium binding to membrane surfaces can stabilize membrane structure and reduce peptide insertion efficiency.

The depolarization mechanism in skeletal muscle exhibits similar characteristics but with different kinetic parameters compared to cardiac muscle. Skeletal muscle fibers show complete depolarization within 60 minutes at peptide concentrations of 3 micrograms per milliliter, approximately three times more potent than crude cobra venom [14]. The depolarization process is accompanied by visible muscle contraction and loss of mechanical responsiveness, consistent with calcium overload and subsequent excitation-contraction uncoupling.

Electrophysiological measurements demonstrate that the analog affects multiple aspects of cellular excitability beyond simple membrane depolarization. Action potential duration is prolonged due to impaired repolarization kinetics, while the action potential overshoot is reduced due to decreased sodium channel availability [16]. The time course of repolarization to 80% of peak amplitude is significantly extended, reflecting disrupted potassium channel function and altered membrane capacitance properties.

The molecular basis for tissue-specific depolarization effects involves differential membrane lipid compositions and ion channel densities among various excitable cell types. Cardiac myocytes, which contain higher concentrations of cardiolipin in their membrane systems due to abundant mitochondria, exhibit enhanced sensitivity to the peptide compared to neuronal tissues with lower cardiolipin content [7] [8]. This selectivity provides insights into the structural basis for cardiotoxin-induced pathophysiology and suggests potential therapeutic targets for envenomation treatment.